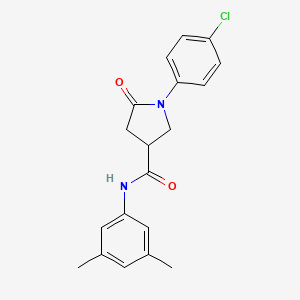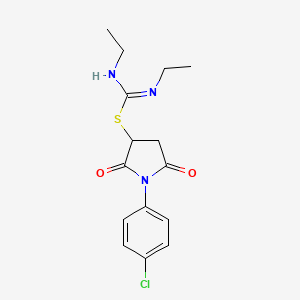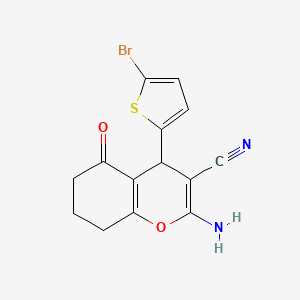
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of the IKKβ kinase, which is a key component of the NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein, which normally binds to and sequesters NF-κB in the cytoplasm. Without IκB, NF-κB is free to translocate to the nucleus and activate the transcription of various pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and tissue damage. In preclinical models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for the IKKβ kinase, which reduces the likelihood of off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase. Another potential direction is the investigation of the effects of this compound in combination with other anti-inflammatory or anti-tumor agents. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound's poor solubility and short half-life.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with 3,5-dimethylaniline to form 4-chloro-N-(3,5-dimethylphenyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to produce this compound. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, cell proliferation, and apoptosis. This inhibition leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and tumor growth.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-7-13(2)9-16(8-12)21-19(24)14-10-18(23)22(11-14)17-5-3-15(20)4-6-17/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDQOFKKRPFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B5010056.png)
![N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5010061.png)

![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![2-{3-[(2-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5010075.png)
![N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5010079.png)
![4-[2-(3,5-dimethyl-2,6-dioxocyclohexylidene)-2-(1-pyrrolidinyl)ethyl]-2,6-piperidinedione](/img/structure/B5010090.png)
![(2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5010095.png)
![N-[(2-bromophenyl)(phenyl)methyl]urea](/img/structure/B5010115.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B5010116.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5010128.png)
![[1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5010148.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)